Benzyl 3-vinylazetidine-1-carboxylate
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Overview
Description
Benzyl 3-vinylazetidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a benzyl group, a vinyl group, and a carboxylate ester functional group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-vinylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for efficient and consistent production. The choice of method depends on factors like yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-vinylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction can produce saturated azetidine derivatives .
Scientific Research Applications
Benzyl 3-vinylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of benzyl 3-vinylazetidine-1-carboxylate involves its interaction with specific molecular targets. The vinyl group allows for various chemical modifications, enabling the compound to act as a versatile intermediate in synthetic pathways. The azetidine ring imparts ring strain, which can be exploited in ring-opening reactions to form reactive intermediates .
Comparison with Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: Benzyl 3-vinylazetidine-1-carboxylate is unique due to its combination of a benzyl group, a vinyl group, and an azetidine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
benzyl 3-ethenylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXKZUPWDBFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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